N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide

Beschreibung

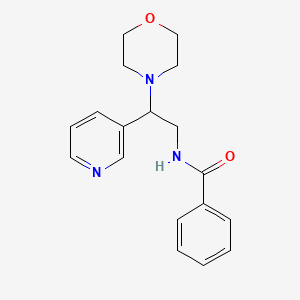

N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide is a synthetic small molecule characterized by a benzamide core linked to an ethyl chain substituted with a morpholino ring and a pyridin-3-yl group. The morpholino moiety (a six-membered ring containing one oxygen and one nitrogen atom) enhances solubility and bioavailability, while the pyridine ring may contribute to target binding via π-π stacking or hydrogen bonding interactions. Its synthesis likely involves coupling benzoyl chloride with a morpholino- and pyridine-substituted ethylamine intermediate, analogous to methods described for related benzamide derivatives .

Eigenschaften

IUPAC Name |

N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c22-18(15-5-2-1-3-6-15)20-14-17(16-7-4-8-19-13-16)21-9-11-23-12-10-21/h1-8,13,17H,9-12,14H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQXOOPZYWDYJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC=CC=C2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 3-pyridinecarboxaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate N-(2-morpholinoethyl)pyridine.

Amidation Reaction: The intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance the sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the morpholine or pyridine rings.

Reduction: Reduced forms of the benzamide group.

Substitution: Substituted benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide has a wide range of applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

Chemical Biology: The compound serves as a probe to study biological pathways and molecular interactions.

Industrial Applications: It is used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Thiazole Cores ()

Compounds 4d, 4e, 4g, and 4i share a benzamide group but incorporate a thiazole ring and variable substituents (e.g., morpholino, piperazinyl, or dimethylamino groups). Key differences include:

- Substituent Effects: Morpholino groups (in 4d and 4i) vs. piperazinyl (4e, 4g) or dimethylamino (4h) groups influence basicity and hydrogen-bonding capacity. Piperazinyl substituents may enhance solubility in acidic environments due to protonation.

- Spectral Data : All analogs in were validated via ¹H/¹³C NMR and HRMS, confirming structural integrity—a standard practice for such derivatives .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, )

- Substituents: Rip-B replaces the morpholino-pyridine moiety with a 3,4-dimethoxyphenyl group. The electron-donating methoxy groups may increase lipophilicity compared to the target compound’s electron-withdrawing pyridine and morpholino groups.

- Physicochemical Properties: Rip-B has a melting point of 90°C, suggesting moderate crystallinity. No such data are available for the target compound, but its morpholino group likely improves aqueous solubility relative to Rip-B .

Morpholino-Triazine-Benzamide Hybrid ()

- Complexity: The compound in features a triazine core linked to benzamide via a urea group, with morpholino substituents on the triazine ring.

- Synthesis : The use of HBTU and Hunig’s base in highlights common coupling strategies for benzamide derivatives, which may parallel the target compound’s synthesis .

Table 1: Comparative Overview of Key Compounds

Biologische Aktivität

N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring and a pyridine moiety, which contribute to its unique biological properties. The general structure can be represented as follows:

The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate activity in pathways related to cancer cell proliferation and inflammation.

- Inhibition of Kinases : The compound has shown potential as an inhibitor of c-Met, a receptor tyrosine kinase involved in cancer progression. In vitro studies indicated an inhibition rate of 36% at 0.625 μM concentration, demonstrating its potency against this target .

- Anticancer Activity : In various cancer cell lines, such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer), the compound exhibited significant cytotoxic effects with IC50 values ranging from 3.22 to 5.82 μM . This suggests that structural modifications, including the introduction of the morpholino group, enhance its antitumor efficacy.

Structure-Activity Relationships (SAR)

The SAR studies have highlighted the importance of specific functional groups in enhancing biological activity:

- Morpholino Group : The presence of the morpholino group has been linked to improved solubility and binding affinity to biological targets.

- Pyridine Moiety : Modifications in the pyridine structure can significantly affect the compound's interaction with target proteins, influencing its overall efficacy.

Case Studies

Several case studies have explored the biological activity of this compound:

- Antitumor Studies : A study on a series of benzamide derivatives indicated that modifications leading to increased hydrophilicity resulted in enhanced inhibitory activity against various cancer cell lines. The optimal compound showed significantly lower IC50 values compared to standard chemotherapeutics like Doxorubicin .

- Neurological Applications : Research has also investigated its potential neuroprotective effects. Compounds with similar structures have demonstrated the ability to inhibit neuroinflammation pathways, suggesting that this compound could have applications in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (µM) | Target | Notes |

|---|---|---|---|

| This compound | 3.22 - 5.82 | c-Met | Potent antitumor activity |

| Golvatinib | 8.14 | c-Met | Positive control |

| 4-(pyridin-4-yloxy)benzamide derivatives | 3.22 - 4.33 | A549, HeLa, MCF7 | Enhanced activity with morpholino group |

Q & A

Basic: What are the established synthetic routes for N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the coupling of a pyridine derivative (e.g., 3-pyridinyl) with morpholine via nucleophilic substitution. Subsequent benzamide formation is achieved using benzoyl chloride or activated esters under Schotten-Baumann conditions. Key steps include:

Morpholine incorporation : Alkylation of 2-(pyridin-3-yl)ethylamine with morpholine-4-carbonyl chloride.

Benzamide coupling : Reaction with benzoyl chloride in dichloromethane (DCM) using a base like triethylamine to neutralize HCl byproducts .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the final product.

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Characterization relies on:

- NMR spectroscopy : H and C NMR confirm proton environments and carbon frameworks (e.g., morpholine protons at δ 3.5–3.7 ppm, pyridine aromatic protons at δ 8.2–8.8 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak matching theoretical mass).

- HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Basic: What structural features influence its reactivity?

Methodological Answer:

Critical features include:

- Morpholine ring : Enhances solubility and hydrogen-bonding potential.

- Pyridinyl group : Participates in π-π stacking interactions with biological targets.

- Benzamide moiety : Acts as a hydrogen-bond acceptor, influencing binding affinity.

These groups necessitate controlled reaction conditions (e.g., anhydrous solvents for amide stability) .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

Optimization strategies include:

- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to accelerate benzamide coupling .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) while maintaining yield (>80%) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility but require rigorous drying to prevent hydrolysis.

- Yield vs. purity trade-off : Balancing column chromatography elution gradients to maximize both parameters .

Advanced: How are contradictions in biological activity data resolved?

Methodological Answer:

Contradictions (e.g., varying IC values in kinase assays) are addressed via:

- Dose-response validation : Repeating assays across multiple concentrations (e.g., 0.1–100 µM) to confirm dose dependency.

- Orthogonal assays : Combining enzymatic inhibition data with cellular viability assays (e.g., MTT) to rule out off-target effects .

- Purity verification : Re-analyzing compound batches via HPLC-MS to exclude impurities (>98% purity required for reliable data) .

Advanced: What computational strategies predict target interactions for this compound?

Methodological Answer:

- Molecular docking : Software like AutoDock Vina models binding poses with targets (e.g., kinases). Parameters include:

- Grid box size : Adjusted to active site dimensions (e.g., 25 Å × 25 Å × 25 Å for ATP-binding pockets).

- Scoring functions : MM/GBSA refinement to estimate binding free energies .

- MD simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes over 100-ns trajectories. Metrics include RMSD (<2.0 Å) and hydrogen-bond persistence .

Advanced: How is X-ray crystallography applied to determine its structure?

Methodological Answer:

- Crystal growth : Slow evaporation from ethanol/water mixtures at 4°C yields diffraction-quality crystals.

- Data collection : Using Cu-Kα radiation (λ = 1.5418 Å) on a Bruker D8 Venture diffractometer.

- Refinement : SHELXL-2018 refines structural parameters (R-factor < 0.05). Morpholine and pyridine ring geometries are validated against Cambridge Structural Database entries .

Table 1: Common Analytical Parameters for Characterization

| Technique | Key Parameters | Reference |

|---|---|---|

| H NMR | δ 7.4–8.8 ppm (aromatic protons) | |

| HRMS | [M+H] = 342.1912 (calculated) | |

| HPLC | Retention time: 12.3 min (C18, 60% ACN) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.